2-(2-Methoxy-6-nitrophenyl)acetonitrile
Description
Historical Perspectives on Nitrophenylacetonitrile Chemistry
The chemistry of nitrophenylacetonitriles has a rich history, primarily centered on their utility as precursors to a variety of nitrogen-containing compounds. Historically, research has focused on the reactivity of the activated methylene (B1212753) group adjacent to the nitrile and the transformations of the nitro group. For instance, o-nitrophenylacetonitriles have been recognized as valuable starting materials for the synthesis of various benzo-fused heterocycles. The presence of the ortho-nitro group allows for intramolecular cyclization reactions, a key strategy in forming indole (B1671886) and quinoline (B57606) scaffolds.
The Role of Aromatic Nitriles in Modern Organic Synthesis
Aromatic nitriles are a cornerstone of modern organic synthesis due to the versatile reactivity of the nitrile functional group. chemsynthesis.com This group can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones, making aromatic nitriles valuable intermediates in multi-step syntheses. chemsynthesis.com Furthermore, the strong electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring, enabling various substitution and coupling reactions. chemsynthesis.com In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups and can participate in crucial binding interactions with biological targets.
Overview of Current Research Trajectories Involving 2-(2-Methoxy-6-nitrophenyl)acetonitrile
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest its primary role as a key intermediate in the synthesis of more complex molecules. The presence of the methoxy (B1213986) and nitro groups on the phenyl ring, in addition to the acetonitrile (B52724) moiety, provides multiple reaction sites. Current research involving structurally similar compounds, such as other substituted nitrophenylacetonitriles, points towards its potential application in the following areas:
Synthesis of Heterocyclic Compounds: The strategic placement of the nitro and methoxy groups makes this compound a promising precursor for the synthesis of substituted quinolines, indoles, and other fused heterocyclic systems through intramolecular cyclization reactions. The nitro group can be reduced to an amine, which can then react with the nitrile or a derivative thereof.
Development of Novel Synthetic Methodologies: The unique steric and electronic environment of the aromatic ring in this compound could be exploited in the development of new catalytic cross-coupling reactions or C-H activation strategies.
Medicinal Chemistry: As an intermediate, this compound could be used to build a library of novel compounds for biological screening. The resulting heterocyclic structures are prevalent in many pharmacologically active molecules.
A patent for the production of (2-nitrophenyl)acetonitrile derivatives provides insight into a potential synthetic route for this compound. The process involves the reaction of a (2-nitrophenyl) derivative with a formylating agent, followed by reaction with hydroxylamine (B1172632) and subsequent dehydration to yield the acetonitrile. orgsyn.org
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
| Reactivity | The methylene bridge is acidic and can be deprotonated to form a nucleophile. The nitro group can be reduced. The nitrile group can be hydrolyzed or reduced. The aromatic ring can undergo nucleophilic aromatic substitution. |
Further research and publication of experimental findings are necessary to fully elucidate the specific applications and reaction pathways of this promising synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-6-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNKRWNPIYQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methoxy 6 Nitrophenyl Acetonitrile and Its Precursors
Established Synthetic Routes to 2-(2-Methoxy-6-nitrophenyl)acetonitrile
The synthesis of this compound is primarily achieved through well-established organic chemistry reactions, centring on the introduction of the nitrile group via nucleophilic substitution and the synthesis of its immediate precursors.
Nucleophilic Substitution Strategies (e.g., reactions with cyanide sources)
The introduction of the acetonitrile (B52724) moiety onto the phenyl ring is typically accomplished through a nucleophilic substitution reaction. This strategy involves the displacement of a leaving group on a benzylic carbon by a cyanide anion. The most common cyanide sources for such reactions are alkali metal cyanides like potassium cyanide or sodium cyanide.
The reaction proceeds by attacking the electrophilic benzylic carbon of a suitable precursor, such as 2-(halomethyl)-1-methoxy-3-nitrobenzene, with the cyanide ion. Polar aprotic solvents like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often employed to facilitate this type of reaction. google.com For instance, in related syntheses of hydroxyphenylacetonitriles, potassium cyanide has been effectively used in DMSO at elevated temperatures. google.com The choice of solvent is crucial as it must dissolve the ionic cyanide salt while also promoting the SN2 reaction pathway.
Table 1: Typical Conditions for Nucleophilic Cyanation
| Parameter | Condition | Rationale |
|---|---|---|
| Cyanide Source | KCN, NaCN | Provides the nucleophilic cyanide anion. |
| Solvent | DMSO, DMF | Polar aprotic solvents that solvate the cation but not the anion, increasing nucleophilicity. |
| Temperature | 80 - 140°C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. google.com |
Precursor Synthesis and Functional Group Interconversions (e.g., from 2-bromomethyl-1-methoxy-3-nitro-benzene)
The key precursor for the nucleophilic substitution is a benzylic halide, specifically 2-(bromomethyl)-1-methoxy-3-nitrobenzene. The synthesis of this precursor involves multiple steps, starting from a more readily available substituted benzene (B151609).
A plausible synthetic route begins with 2-methoxy-6-nitrotoluene. The methyl group can be converted to a bromomethyl group via a free-radical bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light.
The synthesis of the starting material, 2-methoxy-6-nitrotoluene, itself requires careful consideration of directing group effects on the aromatic ring. Starting from m-nitroanisole, a Friedel-Crafts alkylation could introduce the methyl group. However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings, such as those bearing a nitro group. libretexts.org A more viable route would be the nitration of o-methoxytoluene. The methoxy (B1213986) group is an ortho, para-director, while the methyl group is also an ortho, para-director. Nitration of o-methoxytoluene would likely yield a mixture of isomers, including the desired 2-methoxy-6-nitrotoluene.
Development of Novel Synthetic Approaches
In line with the broader trends in chemical synthesis, new methods are being developed to improve the efficiency, safety, and environmental impact of reactions related to the synthesis of this compound.
Microwave-Assisted Synthesis in Related Systems
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. at.ua The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. anton-paar.comyoutube.com In the context of synthesizing this compound, microwave heating could be applied to the key nucleophilic substitution step. organic-chemistry.org
Studies on microwave-assisted nucleophilic substitutions have shown that reactions of alkyl halides with alkali azides, thiocyanates, or sulfinates proceed rapidly and efficiently in aqueous media, avoiding the need for phase-transfer catalysts or toxic organic solvents. organic-chemistry.org This approach offers a greener and more practical alternative to conventional heating methods. rsc.org The ability to superheat solvents in sealed vessels under microwave irradiation allows reactions to be performed at temperatures far above their normal boiling points, significantly shortening reaction times according to the Arrhenius law. anton-paar.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis in a Related Gewald Reaction organic-chemistry.org
| Method | Reaction Time | Temperature |
|---|---|---|
| Classical Heating | 4 hours | 70°C |
| Microwave Irradiation | 20 minutes | 70°C |
Green Chemistry Adaptations in Related Nitration Reactions
The nitration of aromatic rings is a fundamental step in the synthesis of the precursors for the target molecule. numberanalytics.com Traditionally, this is achieved using a corrosive mixture of concentrated nitric acid and sulfuric acid, which poses significant environmental and safety challenges. acs.org Green chemistry principles have driven the development of more environmentally benign nitration methods. numberanalytics.com
Alternative nitrating agents and conditions have been explored to mitigate these issues. For example, copper(II) nitrate (B79036) in glacial acetic acid can be used for the regioselective nitration of phenols, a reaction that can be completed in under a minute with microwave irradiation. acs.org Other approaches utilize reagents like calcium nitrate with acetic acid under microwave conditions, offering a much safer alternative to the traditional acid mixture. gordon.edu These methods not only reduce the use of hazardous substances but can also improve reaction efficiency and selectivity. gordon.edu Electrochemical methods and photochemical nitration represent other frontiers in green nitration chemistry. mjcce.org.mkrsc.org
Regioselective Synthesis of Substituted Arylacetonitriles
The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the position of the substituents on the benzene ring, a concept known as regioselectivity. nih.govresearchgate.net The order of reactions is critical and is dictated by the directing effects of the substituents already present on the ring. libretexts.orglibretexts.org
In the precursor, the methoxy group (-OCH₃) is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself. Conversely, the nitro group (-NO₂) is a strongly deactivating group and a meta-director.
When planning the synthesis, the interplay of these directing effects must be considered. For example, if one were to start with anisole (B1667542) (methoxybenzene) and perform a nitration, the nitro group would be directed to the ortho and para positions. Subsequent reactions would then be influenced by both the methoxy and nitro groups. Understanding these principles is essential for designing a synthetic route that yields the desired 1,2,6-substituted pattern of this compound with high regioselectivity, avoiding the formation of unwanted isomers. libretexts.org Recent methods using aryne intermediates derived from aryl(Mes)iodonium salts have also shown promise for accessing densely functionalized and specifically substituted benzenoid rings. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxy 6 Nitrophenyl Acetonitrile
Reactions Involving the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group known for its ability to undergo a wide array of transformations. In the context of 2-(2-methoxy-6-nitrophenyl)acetonitrile, its reactivity can be harnessed to introduce new functional groups or to act as a reactive center itself.
Cyanation Reactions
While cyanation reactions typically refer to the introduction of a nitrile group, the term can also encompass reactions where an existing nitrile acts as a cyanating agent through C-CN bond activation. snnu.edu.cnrsc.org Transition-metal catalysis has enabled the use of otherwise stable organic nitriles as sources of cyanide. nih.govresearchgate.net This process involves the cleavage of the robust C-CN bond, which had not been widely used in catalytic transformations until recent decades. researchgate.net
The activation of the C-CN bond in arylacetonitriles can proceed through mechanisms like oxidative addition to a metal center. nih.gov For instance, palladium- or nickel-catalyzed reactions can activate the C-CN bond of compounds structurally related to this compound, allowing the "CN" group to be transferred to other molecules, such as aryl halides. snnu.edu.cn
Table 1: Examples of Arylnitriles as Cyanating Agents via C-CN Bond Activation
| Arylnitrile Substrate | Catalyst System | Electrophile | Product | Reference |
|---|---|---|---|---|
| Phenylacetonitrile (B145931) | Pd catalyst | Aryl Halide | Aryl Cyanide | snnu.edu.cn |
| Acetonitrile (B52724) (as solvent) | Ni/Al catalyst | Aryl Chloride | Aryl Cyanide | snnu.edu.cn |
Hydrolysis and Derivatization of the Nitrile Group
The nitrile group of this compound can be readily converted into other important functional groups, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively.
Hydrolysis: The conversion of nitriles to carboxylic acids is a classic transformation that can be catalyzed by either acid or base. viu.calibretexts.org
Acid-catalyzed hydrolysis proceeds via initial protonation of the nitrile nitrogen, which enhances its electrophilicity. A subsequent attack by water leads to the formation of an imidic acid tautomer, which is then further hydrolyzed to a primary amide. Under forcing conditions (heat and excess water), the amide is hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.comyoutube.com
Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, forming a hydroxynitrile anion. Protonation and tautomerization yield an amide, which can be further hydrolyzed to a carboxylate salt upon heating with aqueous base.
Derivatization: Beyond hydrolysis, the nitrile group is a precursor to several other functionalities. researchgate.netnih.govlibretexts.org
Reduction to Amines: The most common derivatization is the reduction to a primary amine (-(CH₂)₂-NH₂). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with catalysts like Raney Nickel or Platinum). libretexts.orgyoutube.com
Conversion to Ketones: Reaction with Grignard or organolithium reagents, followed by aqueous workup, can convert the nitrile into a ketone.
Cyclization Reactions: The methylene (B1212753) group adjacent to the nitrile (the α-carbon) is acidic and can be deprotonated to form a carbanion. This nucleophilic center can participate in intramolecular cyclization reactions, especially after modification of other parts of the molecule, such as the reduction of the nitro group.
Aromatic Substitution Reactions of the Nitrophenyl Moiety
The benzene (B151609) ring in this compound is highly electron-deficient due to the strong electron-withdrawing effects of the ortho-nitro group and the para-acetonitrile group (relative to the methoxy (B1213986) group). This electron deficiency makes the ring susceptible to nucleophilic attack.
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct replacement of hydrogen atoms on electron-deficient aromatic rings. wikipedia.org The reaction involves the addition of a carbanion that bears a leaving group at the nucleophilic carbon. organic-chemistry.org The resulting intermediate (a σ-adduct) eliminates the elements of HX (where X is the leaving group) to yield the substituted product, restoring aromaticity. organic-chemistry.org
In this compound, the nitro group is the primary activating group, directing nucleophilic attack to the positions ortho and para to itself. organic-chemistry.orgsioc-journal.cn
Position C-5: This position is ortho to the nitro group and is a potential site for VNS.
Position C-3: This position is also ortho to the nitro group. However, it is sterically hindered by the adjacent methoxy group at C-2 and the acetonitrile group at C-1.
Position C-4: This position is para to the nitro group.
The outcome of a VNS reaction is influenced by a combination of electronic and steric factors. sioc-journal.cnkuleuven.be While electronic effects strongly favor attack at the positions ortho and para to the nitro group, steric hindrance from the existing substituents at C-1 and C-2 would likely disfavor attack at the C-3 position. Therefore, substitution is most probable at the C-5 and C-4 positions. Computational studies on substituted nitrobenzenes have shown that substituents can have complex effects on the rates and regioselectivity of VNS reactions. researchgate.net
Table 2: Analysis of Potential VNS Sites on this compound
| Position | Relationship to -NO₂ | Relationship to -OCH₃ | Relationship to -CH₂CN | Predicted Reactivity | Rationale |
|---|---|---|---|---|---|
| C-3 | ortho | ortho | meta | Low | High steric hindrance from two adjacent substituents. |
| C-4 | para | meta | para | High | Electronically activated (para to -NO₂); less sterically hindered than C-3. |
Nucleophilic Aromatic Substitution (SNAr) on Related Scaffolds
The Nucleophilic Aromatic Substitution (SNAr) reaction is a stepwise addition-elimination mechanism. wikipedia.orgyoutube.com It requires two key features on the aromatic ring:
A good leaving group (typically a halide).
Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.org
The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. youtube.com
The parent compound, this compound, does not possess a typical leaving group on the aromatic ring and thus would not directly undergo SNAr. However, structurally related nitrophenyl scaffolds containing a leaving group readily participate in these reactions. For example, a related compound like 2-chloro-1-methoxy-3-nitrobenzene (B183053) would be highly activated for SNAr. The nitro group (ortho to the chlorine) and the methoxy group would influence the reaction rate and regioselectivity. The reaction of such compounds with various nucleophiles is a cornerstone of aromatic chemistry. thieme-connect.comacs.org
Table 3: Representative SNAr Reactions on Activated Nitrophenyl Scaffolds
| Substrate | Nucleophile | Leaving Group | Product |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Methoxide (CH₃O⁻) | Cl⁻ | 1-Methoxy-2,4-dinitrobenzene |
| 1-Fluoro-2-nitrobenzene | Aniline (B41778) (C₆H₅NH₂) | F⁻ | 2-Nitro-N-phenylaniline |
Reduction Chemistry of the Aromatic Nitro Group
The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds, providing a gateway to aniline derivatives and, subsequently, a vast range of heterocyclic structures. libretexts.org The reaction can be controlled to yield different products, primarily hydroxylamines or amines, depending on the reagents and conditions employed.
A key challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group without affecting the nitrile functionality. rsc.orgacs.org
Reduction to an Aniline: This is the most common transformation. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is highly effective. libretexts.org Another widely used method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.com More modern, metal-free methods using reagents like tetrahydroxydiboron (B82485) have also been developed that show high chemoselectivity for the nitro group in the presence of nitriles. organic-chemistry.org
Reduction to a Hydroxylamine (B1172632): Milder reducing agents or carefully controlled conditions can stop the reduction at the hydroxylamine stage (R-NHOH). Reagents like zinc dust in the presence of ammonium chloride are often used for this partial reduction.
The resulting product, 2-amino-6-methoxyphenylacetonitrile, is a valuable intermediate. The newly formed amino group, being nucleophilic, is positioned to react with the neighboring acetonitrile group (or its derivatives), facilitating intramolecular cyclization reactions to form important heterocyclic systems like indoles. researchgate.netmdpi.comresearchgate.netdergipark.org.trorganic-chemistry.org
Table 4: Common Reagents for the Chemoselective Reduction of Aromatic Nitro Groups
| Reagent/System | Product | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Amine | Highly effective; can sometimes reduce nitriles under harsh conditions. | libretexts.org |
| Fe, HCl/NH₄Cl | Amine | Classic, robust method with good selectivity for the nitro group. | youtube.com |
| SnCl₂, HCl | Amine | A standard laboratory method for selective nitro reduction. | libretexts.org |
| NaBH₄, Catalyst | Amine | Requires a catalyst; can be tuned for selectivity. acs.org | acs.org |
| BH₃-THF | Amine | Can be selective, especially in the presence of directing groups like ortho-hydroxyls. jrfglobal.com | jrfglobal.com |
Chemoselective Reduction Strategies
The selective reduction of the nitro group in aromatic compounds that also contain other reducible functionalities, such as a nitrile group, presents a significant synthetic challenge. scispace.com Common reducing agents can often affect multiple functional groups, leading to a mixture of products. scispace.com Therefore, the development of chemoselective methods is crucial.
For aromatic nitro compounds containing functionalities like nitriles, esters, or halogens, reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in alcohol or ethyl acetate (B1210297) have proven effective for the selective reduction of the nitro group. stackexchange.comechemi.com This method is advantageous as it leaves other reducible groups, including the cyano group, intact. stackexchange.comechemi.com Catalytic hydrogenation using specific catalysts like 1% platinum on carbon at low hydrogen pressure has also been successfully employed for the selective reduction of a nitro group in the presence of a nitrile. stackexchange.comechemi.com Other systems, including iron in acidic media, zinc in acidic media, and sodium sulfide, also offer mild conditions for the reduction of nitro groups while preserving other sensitive functionalities. commonorganicchemistry.com An iron/calcium chloride system has been shown to effectively reduce nitroarenes via catalytic transfer hydrogenation, tolerating a range of functional groups including nitriles. organic-chemistry.org
Interactive Data Table: Reagents for Chemoselective Nitro Group Reduction
| Reagent System | Key Advantages | Applicable Substrates |
|---|---|---|
| SnCl₂·2H₂O / Alcohol or Ethyl Acetate | High chemoselectivity, mild conditions | Aromatic nitro compounds with nitriles, esters, halogens stackexchange.comechemi.com |
| 1% Pt on Carbon / H₂ (low pressure) | Selective for nitro group over nitrile | Aromatic nitro compounds with nitriles stackexchange.comechemi.com |
| Fe / Acid (e.g., AcOH) | Mild, tolerates other reducible groups | Aromatic and aliphatic nitro compounds commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Mild, tolerates other reducible groups | Aromatic and aliphatic nitro compounds commonorganicchemistry.com |
| Fe / CaCl₂ | Effective for transfer hydrogenation | Aromatic nitro compounds with halides, carbonyls, nitriles, esters organic-chemistry.org |
| Hydrazine glyoxylate (B1226380) / Zn or Mg powder | Rapid, selective, avoids expensive metals | Aromatic nitro compounds with reducible substituents |
Mechanistic Pathways of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that can proceed through different mechanistic pathways. nih.gov The specific pathway is often dependent on the reducing agent and reaction conditions. Generally, the reduction occurs in a stepwise manner. libretexts.org
Two primary mechanisms are recognized: a radical mechanism and a two-electron step mechanism (hydride transfer equivalent). nih.gov
Radical Mechanism: This pathway involves the sequential one-electron additions, leading to the formation of a nitro anion radical, followed by a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative, which is then finally reduced to the amine. nih.gov
Two-Electron Step Mechanism: In this pathway, the nitro group is reduced to a nitroso intermediate through a two-electron reduction with the elimination of water. This is followed by another two-electron reduction to form a hydroxylamino intermediate, which is subsequently reduced to the final amine. nih.gov
In catalytic transfer hydrogenation (CTH), for instance using formic acid as a hydrogen source and a palladium catalyst, the proposed mechanism involves the decomposition of formic acid on the catalyst surface to generate hydride ions (H⁻). researchgate.net These hydride ions then transfer to the nitro group, initiating the reduction sequence. researchgate.net The reaction proceeds through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine before yielding the aniline product. orientjchem.org
Formation of Nitroso Intermediates
Nitroso compounds are key intermediates in the reduction of nitro groups. nih.govlibretexts.org In both the radical and two-electron reduction pathways, the nitro group is first converted to the corresponding nitroso derivative. nih.gov However, the detection of these nitroso intermediates can be challenging because their reduction to the hydroxylamino intermediate is often significantly faster than the initial reduction of the nitro group. nih.gov Specifically, the rate of reduction of the nitroso group can be about 10,000 times faster than that of the nitro group, making the nitroso intermediate a transient species. nih.gov
Photochemical Transformations of Related Nitrophenyl Systems
The photochemistry of nitrophenyl compounds, particularly those with ortho-substituents, is characterized by unique intramolecular reactions.
Intramolecular Hydrogen Abstraction Processes
A hallmark of the photochemistry of many o-nitrobenzyl compounds is an intramolecular hydrogen abstraction. researchgate.net Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic position of the ortho substituent. researchgate.netcdnsciencepub.com This process leads to the formation of a transient species known as an aci-nitro tautomer, which is a key intermediate in the subsequent chemical transformations. researchgate.netacs.org The efficiency of this hydrogen abstraction can be influenced by the geometry and distance between the nitro group and the benzylic hydrogen. cdnsciencepub.com Studies on rigid bicyclic o-nitrobenzyl systems have shown that the rate of hydrogen transfer decreases significantly as the distance between the abstracting oxygen atom of the nitro group and the benzylic hydrogen increases. cdnsciencepub.com
Formation and Reactivity of Aci-nitro Intermediates
The aci-nitro intermediate, also referred to as a nitronic acid, is formed via the intramolecular hydrogen abstraction. researchgate.netacs.org These intermediates are typically short-lived and exhibit strong absorption in the near-UV or visible region of the spectrum, often around 400 nm. researchgate.netacs.org The decay of these aci-nitro transients can be complex and is influenced by factors such as substitution, solvent, and pH in aqueous solutions. researchgate.net
Solvent Effects on Photoreactivity
The solvent can play a crucial role in the photochemical reactions of nitrophenyl systems. cdnsciencepub.comacs.org For some nitro-substituted aromatic compounds, photoreactions that are not observed in organic solvents can occur in aqueous solutions. cdnsciencepub.com The presence of water can be essential for certain intramolecular photoredox pathways. cdnsciencepub.com The efficiency of these reactions can decrease rapidly as the amount of water in solvent mixtures is reduced. cdnsciencepub.com
Solvent can influence photoreactivity through various mechanisms, including:
Solvation of Intermediates: The stabilization of transient species, such as aci-nitro intermediates, can be highly dependent on the solvent polarity and hydrogen-bonding capabilities. researchgate.net
Proton Transfer: In protic solvents, the solvent can mediate proton transfer steps, which can be critical for the decay of intermediates. The rates of reaction of aci-nitro intermediates have been shown to be dependent on pH and buffer concentrations in aqueous solutions. acs.org
Altering Reaction Pathways: The solvent can alter the relative energies of different excited states or intermediates, thereby favoring one reaction pathway over another. acs.orgbris.ac.uk For example, specific solute-solvent interactions like hydrogen bonding can significantly impact the rates of intramolecular hydrogen abstraction. researchgate.net
Interactive Data Table: Factors Influencing Photoreactivity of Nitrophenyl Systems
| Factor | Influence on Photochemical Transformation | Examples |
|---|---|---|
| Molecular Geometry | Affects the efficiency of intramolecular hydrogen abstraction. cdnsciencepub.com | Rigid bicyclic systems show a strong dependence of reaction rate on the H---O distance. cdnsciencepub.com |
| pH/Buffers | Influences the decay rates of aci-nitro intermediates in aqueous solutions. acs.org | The reaction rates of intermediates from 2-nitrobenzyl methyl ether depend on pH and buffer concentration. acs.org |
| Solvent Polarity | Can enable or enhance photoreactions not observed in nonpolar media. cdnsciencepub.com | Photoreaction of m-nitrobenzyl alcohol occurs in water but not in organic solvents like methanol (B129727) or acetonitrile. cdnsciencepub.com |
| Hydrogen Bonding | Specific solute-solvent hydrogen bonds can accelerate or retard hydrogen abstraction rates. researchgate.net | The rate of intramolecular hydrogen transfer between tyrosine and benzophenone (B1666685) is strongly dependent on the hydrogen-bonding ability of the solvent. researchgate.net |
Cyclization and Heterocycle Formation Pathways
The unique substitution pattern of this compound, featuring ortho-positioned methoxy and nitro groups relative to the acetonitrile-bearing side chain, provides a template for various intramolecular cyclization reactions to form heterocyclic structures. While direct studies on this specific molecule are not prevalent, the reactivity can be inferred from analogous systems, particularly through reactions involving the reduction of the nitro group followed by cyclization.
A significant pathway for heterocycle formation involves the reductive cyclization of nitroaryl compounds. For instance, a base-mediated reductive cyclization of ketone-tethered nitrobenzene (B124822) moieties has been developed to access the hexahydro-2,6-methano-1-benzazocine ring system. ub.edu This type of transformation highlights a key potential reaction for this compound, where the nitro group is converted into a nucleophilic amino group that can subsequently attack an electrophilic center within the molecule. In the case of the subject compound, the nitrile group or the benzylic carbon could potentially participate in such cyclizations following initial transformations.
Another relevant pathway is the intramolecular nucleophilic cyclization involving an amino group. The oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates how an aniline derivative can cyclize to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that if the nitro group in this compound were reduced to an amine, an intramolecular reaction could lead to the formation of a substituted indole (B1671886) or related heterocycle. The reaction mechanism typically begins with a base-assisted deprotonation, followed by an intramolecular nucleophilic attack. nih.gov
Furthermore, cyclization can be initiated by reactions involving other functional groups on the aromatic ring. Studies on the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, which share the 2-methoxy-6-substituted phenyl pattern, show that reactions under Perkin conditions can lead to the formation of benzo[b]furans and other complex heterocyclic systems like benzo[e] acs.orgnih.govdioxepines. researchgate.net This indicates that if the nitro group were transformed into another reactive functional group, similar cyclization pathways could be accessible.
The synthesis of various nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, often proceeds through cyclocondensation reactions where the nitrophenyl moiety is a key part of the starting material. nih.gov These syntheses demonstrate the utility of nitrophenyl precursors in building complex heterocyclic scaffolds.
Kinetic and Thermodynamic Studies of Proton Transfer and Deprotonation Reactions from Related Arylacetonitriles
Kinetic studies of proton transfer from a series of 2-nitro-4-X-phenylacetonitriles to amine bases like piperidine (B6355638) and morpholine (B109124) in aqueous DMSO have been particularly revealing. acs.org These studies focus on determining Brønsted coefficients (α and β) and intrinsic rate constants (k₀) to understand transition state structures. The Brønsted β value relates the reaction rate to the basicity of the proton acceptor, while the Brønsted α value relates the rate to the acidity of the carbon acid.
A key finding is the phenomenon of "transition state imbalance," where the delocalization of the negative charge onto the activating nitro-substituted phenyl ring lags behind the physical transfer of the proton at the transition state. acs.org This imbalance is indicated by an α_CH value that is smaller than the β_B value. A consequence of this lag is that the intrinsic rate constant (k₀), which represents the rate when the reaction is thermodynamically neutral (ΔpKa = 0), decreases as the electron-withdrawing strength of the substituent (X) on the phenyl ring increases. acs.org
Table 1: Brønsted Coefficients and Intrinsic Rate Constants for Proton Transfer from 2-Nitro-4-X-phenylacetonitriles to Piperidine and Morpholine
| Carbon Acid (X) | Brønsted α_CH | Brønsted β_B | log k₀ |
|---|---|---|---|
| H | 0.53 | 0.58 | 2.59 |
| Br | 0.47 | 0.58 | 2.49 |
| SO₂CH₃ | 0.40 | 0.58 | 2.30 |
| CN | 0.38 | 0.58 | 2.22 |
| NO₂ | 0.33 | 0.58 | 2.05 |
Data derived from studies on proton transfer reactions. The values illustrate the trend of decreasing α_CH and log k₀ with increasing electron-withdrawing strength of the substituent X, indicating a transition state imbalance. Source: Journal of the American Chemical Society. acs.org
The thermodynamics and kinetics of proton transfer are also influenced by solvent effects and the nature of the proton donor-acceptor complex. acs.orgchemrxiv.org For instance, the intrinsic rate constants for proton transfer from nitrophenylacetonitriles show little dependence on the DMSO content in aqueous DMSO. This is attributed to a compensation of competing factors: the stabilization of the polarizable transition state by the polarizable DMSO, which increases k₀, and a lag in the solvation of the developing carbanion, which decreases k₀. acs.org The structure of the proton donor and the proton-transfer distance are also critical parameters that can affect reaction rates and kinetic isotope effects (KIEs). nih.govmit.edu Studies on related systems show that factors like steric hindrance can significantly alter the kinetics of proton-coupled electron transfer (PCET) reactions. mit.edursc.org
Derivatization and Analog Development from 2 2 Methoxy 6 Nitrophenyl Acetonitrile
Synthesis of Functionalized 2-(2-Methoxy-6-nitrophenyl)acetonitrile Derivatives
Functionalization of the parent compound can be achieved through various synthetic routes, primarily targeting the active methylene (B1212753) group (the CH2 group adjacent to the nitrile) and the nitrile moiety itself.
The carbon atom positioned between the aromatic ring and the nitrile group is activated by both moieties, making it susceptible to deprotonation by a suitable base. The resulting carbanion can act as a nucleophile, reacting with various electrophiles to introduce new functional groups. A notable example is the reaction with substituted pyrimidines. For instance, in the synthesis of related nitrophenylacetonitrile derivatives, sodium hydride has been used as a base to deprotonate the benzylic carbon, which then attacks an electrophilic substrate like 4,6-dimethoxypyrimidine-2-methylsulfonylpyrimidine. google.com This type of reaction allows for the formation of a new carbon-carbon bond at the benzylic position, leading to highly functionalized products. google.com
Furthermore, the nitrile group itself is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. chemicalbook.com These reactions transform the electronic nature and chemical reactivity of the original molecule, providing intermediates for further synthetic elaboration.
| Reaction Type | Reagents | Functional Group Introduced/Modified | Potential Product Type |
|---|---|---|---|
| C-Alkylation/Arylation | 1. Strong Base (e.g., NaH) 2. Electrophile (e.g., R-X) | Substitution at the benzylic carbon | α-Substituted Acetonitrile (B52724) |
| Nitrile Hydrolysis (Acidic) | H₃O⁺, Heat | -COOH (Carboxylic acid) | 2-(2-Methoxy-6-nitrophenyl)acetic acid |
| Nitrile Hydrolysis (Basic) | OH⁻, H₂O, Heat | -CONH₂ (Amide) | 2-(2-Methoxy-6-nitrophenyl)acetamide |
Structural Modification at the Methoxy (B1213986) Group and its Impact on Reactivity
The methoxy group (-OCH₃) is an important modulator of the electronic properties of the aromatic ring. As an electron-donating group, it influences the reactivity of the entire molecule. Modification of this group, typically through demethylation, can significantly alter these properties.
Demethylation of aryl methyl ethers is a common transformation in organic synthesis, often accomplished using Lewis acids. Reagents such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) are effective for cleaving the ether linkage to yield the corresponding phenol. google.com In the case of this compound, this reaction would produce 2-(2-Hydroxy-6-nitrophenyl)acetonitrile. nih.gov
This structural change has a profound impact on reactivity:
Electronic Effect : The replacement of the electron-donating methoxy group with a hydroxyl group (-OH) reduces the electron-donating capacity at the ortho position. This alters the electron density of the aromatic ring, which can affect its susceptibility to electrophilic or nucleophilic substitution.
Acidity : The introduction of a phenolic hydroxyl group introduces an acidic proton, opening up new avenues for derivatization, such as O-alkylation or O-acylation.
Chelation : The presence of the hydroxyl group ortho to the nitro group could potentially allow for intramolecular hydrogen bonding or chelation with metal ions, influencing the molecule's conformation and properties.
| Compound | Functional Group | Key Property Changes | Impact on Reactivity |
|---|---|---|---|
| This compound | -OCH₃ (Methoxy) | Strong electron-donating group, chemically robust. | Enhances electron density on the ring; stable to many reagents. |
| 2-(2-Hydroxy-6-nitrophenyl)acetonitrile | -OH (Hydroxyl) | Less electron-donating; introduces an acidic proton. | Allows for O-functionalization; potential for intramolecular H-bonding. |
Exploration of Analogues with Varied Substituents on the Aromatic Ring (e.g., halogenated, dimethoxylated)
The synthesis of analogues with different substituents on the aromatic ring allows for the systematic tuning of the molecule's steric and electronic properties. A powerful and widely used method for generating such structures is the Knoevenagel condensation. beilstein-journals.orgsyntheticpages.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
To synthesize analogues of this compound, one would start with a substituted 2-methoxy-6-nitrobenzaldehyde (B25401). chemscene.com For example:
Halogenated Analogues : Starting with a halogen-substituted (e.g., chloro, bromo) 2-methoxy-6-nitrobenzaldehyde and condensing it with a cyanide source (like cyanoacetamide followed by dehydration, or another suitable nitrile-containing active methylene compound) would yield the corresponding halogenated phenylacetonitrile (B145931). The synthesis of various halogenated and nitro-substituted phenylcyanoacrylates from substituted benzaldehydes demonstrates the feasibility of this approach. chemrxiv.orgchemrxiv.org
Dimethoxylated Analogues : Similarly, a dimethoxy-substituted nitrobenzaldehyde, such as 4,5-dimethoxy-2-nitro-benzaldehyde, can be reacted with 2-cyanoacetamide (B1669375) in the presence of a base like piperidine (B6355638) to produce the corresponding dimethoxylated derivative. syntheticpages.org
These modifications can drastically alter the molecule's properties. Halogens act as electron-withdrawing groups through induction, while additional methoxy groups would further increase the electron density of the aromatic ring.
| Desired Analogue | Required Aldehyde Precursor | Key Reagents | Expected Impact of Substituent |
|---|---|---|---|
| Halogenated Analogue (e.g., 4-Chloro) | 4-Chloro-2-methoxy-6-nitrobenzaldehyde | 2-Cyanoacetamide, Piperidine | Electron-withdrawing effect, alters lipophilicity. |
| Dimethoxylated Analogue (e.g., 4,5-Dimethoxy) | 4,5-Dimethoxy-2-nitrobenzaldehyde | 2-Cyanoacetamide, Piperidine syntheticpages.org | Increased electron-donating effect. |
| Methylated Analogue | Methyl-substituted-2-methoxy-6-nitrobenzaldehyde | 2-Cyanoacetamide, Piperidine | Electron-donating and steric effects. |
Applications of 2 2 Methoxy 6 Nitrophenyl Acetonitrile As a Versatile Synthetic Building Block
Intermediate in the Synthesis of Complex Organic Molecules
The inherent reactivity of 2-(2-Methoxy-6-nitrophenyl)acetonitrile makes it an excellent starting material or intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The nitro group can be readily reduced to an amine, which can then participate in various cyclization or condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.
One of the most powerful applications of this building block is in the synthesis of substituted indole (B1671886) scaffolds. The indole ring system is a core structural motif in thousands of natural products and biologically active compounds. The reductive cyclization of ortho-nitrophenylacetonitriles is a well-established method for creating the indole nucleus. researchgate.netnih.gov In this process, the nitro group is reduced, typically using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents like zinc or tin chloride, to form an amino group. researchgate.netnih.gov This newly formed aniline (B41778) derivative then undergoes a spontaneous or catalyzed intramolecular cyclization, where the amino group attacks the nitrile to form the indole ring. The presence of the methoxy (B1213986) group at the C6 position of the starting material ultimately yields a 7-methoxyindole (B1360046) derivative, a valuable scaffold for further functionalization.
This strategic transformation is summarized in the table below, highlighting the key steps in converting the starting material into a core heterocyclic structure.
Table 1: Transformation of this compound to 7-Methoxyindole Scaffold
| Step | Transformation | Reagents/Conditions | Intermediate/Product |
| 1 | Reductive Cyclization | Catalytic Hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., Zn, SnCl₂) | The nitro group is reduced to an amino group, which spontaneously cyclizes onto the nitrile. |
| 2 | Product Formation | Tautomerization and work-up | Formation of the aromatic 7-methoxy-1H-indole-2-carbonitrile or related indole derivative. |
This indole synthesis strategy underscores the role of this compound as a key intermediate, enabling chemists to efficiently construct complex heterocyclic cores that can be further elaborated into a wide array of target molecules.
Role in the Synthesis of Pharmaceutical Precursors
The indole nucleus, and specifically substituted indoles like 7-methoxyindole, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. sci-hub.semdpi.com Consequently, this compound serves as a valuable precursor in the synthesis of pharmaceutically relevant molecules. The ability to generate the 7-methoxyindole core provides access to a class of compounds with known biological activities, including anti-cancer, anti-inflammatory, and neurological applications.
The synthesis of N-hydroxyindoles, which are themselves important pharmacophores and intermediates, can be achieved through the controlled reductive cyclization of 2-nitrophenylacetonitriles. researchgate.netnih.govunito.it These N-hydroxyindoles are found in natural products with potent biological activity, such as the antibiotic nocathiacin I. nih.govunito.it The general synthetic pathway is outlined below.
Table 2: Synthesis of N-Hydroxyindole Precursors
| Precursor | Reaction | Key Intermediate | Product Class | Potential Therapeutic Area |
| This compound | Catalytic Hydrogenation (controlled) | N-hydroxy-2-aminoindole derivative researchgate.net | N-Hydroxyindoles | Antibiotics, Anti-cancer agents unito.it |
| This compound | Chemical Reduction (e.g., Zn/NH₄Cl) | Hydroxylamine (B1172632) intermediate which undergoes intramolecular condensation nih.gov | N-Hydroxyindoles | Anti-cancer agents unito.it |
The versatility of the nitro and nitrile groups allows for the introduction of various substituents, enabling the creation of libraries of compounds for drug discovery programs. The methoxy group can also be a key feature for receptor binding or can be demethylated to a hydroxyl group, providing another point for modification.
Application in Agrochemical Synthesis
While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in public literature, its structural motifs are relevant to the field. (2-Nitrophenyl)acetonitrile derivatives, in general, are recognized as useful intermediates for agricultural chemicals. google.com The indole scaffold, which can be synthesized from this precursor, is present in a class of plant growth regulators known as auxins (e.g., indole-3-acetic acid). The development of synthetic auxins is a major area of agrochemical research. The functional groups present in the molecule offer multiple reaction sites for creating a diverse range of compounds that could be screened for herbicidal, fungicidal, or insecticidal activity.
Utility in the Construction of Novel Heterocyclic Systems (e.g., quinolines, indoles)
The primary and most well-established application of this compound is in the synthesis of indoles. As detailed in section 5.1, the reductive cyclization of this compound is a direct and efficient route to 7-methoxyindole derivatives. researchgate.netnih.govsci-hub.se This reaction is a cornerstone of its utility as a synthetic building block.
Beyond the classic indole synthesis, related ortho-nitroaryl compounds can sometimes be directed toward other heterocyclic systems under different reaction conditions. For instance, some 2-nitrostyrene derivatives, which share structural similarities, have been shown to cyclize into quinoline (B57606) N-oxides under specific base-mediated conditions. nih.gov While this pathway is less common for this compound itself, it highlights the potential for this class of compounds to serve as precursors to a variety of N-heterocycles depending on the chosen synthetic route.
The fundamental reaction leading to the indole core is a powerful tool for generating molecular diversity, as summarized below.
Table 3: Heterocyclic Systems Derived from 2-Nitrophenylacetonitrile Precursors
| Starting Material Class | Reaction Type | Primary Heterocyclic Product | Key Features |
| 2-Nitrophenylacetonitriles | Reductive Cyclization | Indoles / N-Hydroxyindoles researchgate.net | Formation of a five-membered nitrogen-containing ring fused to the benzene (B151609) ring. |
| 2-Nitrostyrenes (related structures) | Base-mediated Cyclization | Quinoline N-Oxides nih.gov | Potential for forming a six-membered heterocyclic ring under specific conditions. |
Contributions to the Development of New Materials and Fine Chemicals
The functional groups of this compound make it a useful intermediate for the synthesis of various fine chemicals. The indole derivatives produced from its cyclization can be used as building blocks for dyes, pigments, and functional materials. The methoxyindole scaffold, for example, can exhibit fluorescence, making it a candidate for incorporation into optical materials or chemical sensors.
The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. The multi-step synthesis of complex pharmaceuticals, agrochemicals, and materials often relies on versatile intermediates like this compound to efficiently construct the desired molecular framework. Its ability to provide a decorated heterocyclic core in a predictable manner makes it a valuable component in the toolbox of synthetic organic chemists aiming to develop novel molecules with specific functions.
Computational and Theoretical Investigations of 2 2 Methoxy 6 Nitrophenyl Acetonitrile
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations have been instrumental in providing a detailed understanding of the geometric and electronic features of 2-(2-Methoxy-6-nitrophenyl)acetonitrile.
Optimized Molecular Geometries
Interactive Data Table: Selected Optimized Geometrical Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å/°) |
| Bond Length | C1 | C2 | Data Not Available | |
| Bond Length | C2 | N1 | Data Not Available | |
| Bond Angle | C1 | C2 | C3 | Data Not Available |
| Dihedral Angle | C1 | C2 | C3 | C4 |
| Note: Specific calculated values for bond lengths and angles for this compound are not available in the public domain. The table structure is provided as a template for how such data would be presented. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nitro group is expected to significantly lower the LUMO energy, enhancing the molecule's electrophilic character.
Interactive Data Table: FMO Properties
| Property | Value (eV) |
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (Egap) | Data Not Available |
| Electron Affinity (A) | Data Not Available |
| Electrophilicity Index (ω) | Data Not Available |
| Note: Quantitative FMO data for this compound is not publicly available. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a highly negative potential around the oxygen atoms of the nitro group and the nitrogen of the cyano group, while the regions around the hydrogen atoms of the phenyl ring would exhibit a positive potential.
Global Reactivity Parameters
From the HOMO and LUMO energies, several global reactivity parameters can be derived to quantify the chemical reactivity of a molecule. These include chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. The global electrophilicity index provides a measure of the stabilization energy when the system acquires an additional electronic charge from the environment. These parameters offer a quantitative framework for comparing the reactivity of this compound with other related compounds.
Interactive Data Table: Global Reactivity Parameters
| Parameter | Formula | Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data Not Available |
| Global Softness (S) | 1 / (2η) | Data Not Available |
| Electronegativity (χ) | -μ | Data Not Available |
| Electrophilicity Index (ω) | μ2 / (2η) | Data Not Available |
| Note: Calculated values for these parameters are dependent on FMO energies and are currently unavailable for this specific compound. |
Computational Elucidation of Reaction Mechanisms and Energetics
Beyond static molecular properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the detailed elucidation of reaction mechanisms and the calculation of activation energies, which are critical for understanding reaction kinetics. For this compound, computational studies could investigate, for example, the mechanism of nucleophilic aromatic substitution or the reactivity of the benzylic protons. Such studies would provide valuable insights into the compound's chemical behavior under various reaction conditions.
Transition State Analysis and Energy Barriers
Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of energy barriers. For reactions involving ortho-substituted nitroaromatics, such as intramolecular cyclization, density functional theory (DFT) is a commonly employed method.
In a typical analysis, the geometry of the reactant, transition state (TS), and product are fully optimized. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy difference between the reactant and the transition state defines the activation energy barrier (ΔE‡), a critical parameter for determining reaction kinetics. For related nitro compounds, these barriers are calculated to understand the feasibility of proposed reaction mechanisms, such as cyclization or rearrangement pathways.
Table 1: Hypothetical Transition State Analysis Data This table is illustrative, based on typical data from computational studies of related molecules, as specific data for this compound was not found.
| Reaction Step | Transition State (TS) | Calculated Activation Energy (ΔE‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Intramolecular Cyclization | TS1 | 25.4 | -350.2i |
| Proton Transfer | TS2 | 12.1 | -1205.5i |
Reaction Thermodynamics and Free Energy Calculations
Table 2: Hypothetical Thermodynamic Data for a Reaction Pathway This table is illustrative, based on typical data from computational studies of related molecules, as specific data for this compound was not found.
| Parameter | Reactant | Intermediate | Product | Overall Reaction |
|---|---|---|---|---|
| ΔH (kcal/mol) | 0.0 | 5.2 | -15.8 | -15.8 |
| ΔG (kcal/mol) | 0.0 | 7.1 | -12.5 | -12.5 |
Solvation Effects in Reaction Pathways (e.g., acetonitrile (B52724) as solvent)
The solvent environment can dramatically influence reaction kinetics and thermodynamics. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent, like acetonitrile, on the reaction pathway. Acetonitrile is a polar aprotic solvent that can stabilize charged intermediates and transition states, thereby altering energy barriers and reaction rates.
Studies on analogous reactions, such as aminolysis in acetonitrile, have shown that the instability of certain intermediates in an aprotic solvent can force a change in the reaction mechanism from a stepwise to a concerted pathway. nih.govacs.org By performing calculations both in the gas phase and with a solvent model, researchers can quantify the stabilizing or destabilizing effect of the solvent on each species along the reaction coordinate. This is essential for creating theoretical models that accurately reflect experimental conditions.
Prediction of Spectroscopic Parameters via Theoretical Calculations
Theoretical calculations are instrumental in interpreting and predicting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. DFT methods, often paired with appropriate basis sets like 6-311++G(d,p), are widely used for this purpose.
Vibrational Frequencies (IR): Calculations can predict the vibrational modes of a molecule. The computed frequencies and intensities are compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands to specific functional groups, such as the nitro (NO₂), methoxy (B1213986) (O-CH₃), and nitrile (C≡N) groups. researchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netelsevierpure.com Theoretical predictions, often performed with a solvent model to mimic experimental conditions, serve as a powerful tool for structural elucidation by correlating calculated shifts with observed resonances. researchgate.net
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis provides insight into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.
Table 3: Hypothetical Predicted Spectroscopic Data This table is illustrative, based on typical data from computational studies of related molecules, as specific data for this compound was not found.
| Spectroscopic Technique | Parameter | Predicted Value | Functional Group Assignment |
|---|---|---|---|
| FT-IR | Frequency (cm⁻¹) | 2255 | C≡N stretch |
| FT-IR | Frequency (cm⁻¹) | 1530 | NO₂ asymmetric stretch |
| ¹³C NMR | Chemical Shift (ppm) | 117.5 | -CN |
| ¹³C NMR | Chemical Shift (ppm) | 56.2 | -OCH₃ |
| UV-Vis (TD-DFT) | λ_max (nm) | 285 | π → π* transition |
Crystallographic and Advanced Spectroscopic Characterization in Research
Single-Crystal X-ray Diffraction Studies of 2-(2-Methoxy-6-nitrophenyl)acetonitrile Derivatives and Related Aromatic Nitrile Structures
A study on 4-allyl-2-methoxy-6-nitrophenol revealed that the compound crystallizes in the monoclinic space group P21/c. iucr.org The asymmetric unit contained three independent molecules of similar geometry, indicating subtle conformational differences influenced by the local crystal environment. iucr.org Such data is fundamental for understanding the solid-state properties of these materials.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.7915 (9) |
| b (Å) | 12.0125 (8) |
| c (Å) | 18.0691 (12) |
| β (°) | 100.089 (3) |
| Volume (ų) | 2942.3 (3) |
| Z | 12 |
The crystal packing of aromatic nitriles is governed by a network of non-covalent interactions, which dictate the material's stability and physical properties. In derivatives containing nitro and methoxy (B1213986) groups, intermolecular C—H···O hydrogen bonds are significant contributors to the crystal cohesion. iucr.org For instance, in the crystal structure of 4-allyl-2-methoxy-6-nitrophenol, these hydrogen bonds connect adjacent molecules, forming a stable three-dimensional architecture. iucr.org
The substitution pattern on the aromatic ring in this compound has a profound impact on its conformation. The presence of two bulky substituents (methoxy and nitro groups) in ortho positions relative to each other introduces significant steric hindrance. researchgate.net This steric crowding forces the functional groups to twist out of the plane of the benzene (B151609) ring to minimize repulsion.
Studies on similarly congested aromatic compounds, such as 2-Methoxy-6-methyl-3-nitro-4-(2-nitroprop-1-enyl)phenyl acetate (B1210297), have demonstrated this effect clearly. In that structure, the nitro, methoxy, and other functional groups were all found to be significantly twisted from the plane of the aromatic ring. researchgate.net The degree of this twist is influenced by a balance between the steric repulsion of adjacent groups and the electronic effects that favor planarity for optimal π-orbital overlap. Intermolecular interactions within the crystal can also influence the final twist angle of the nitro group. mdpi.com This deviation from planarity affects the molecule's electronic properties, including conjugation and dipole moment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic products like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.
In the ¹H NMR spectrum, the aromatic protons would appear as a multiplet system, with their chemical shifts influenced by the electronic effects of the substituents. The electron-withdrawing nitro group causes a downfield shift (deshielding) of adjacent protons, while the electron-donating methoxy group causes an upfield shift (shielding). sfasu.edu The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) are expected to appear as a singlet, typically in the range of 3.9-4.2 ppm, influenced by the adjacent aromatic ring. chemicalbook.com The methoxy protons (-OCH₃) would also produce a sharp singlet, usually around 3.9 ppm.
In the ¹³C NMR spectrum, the nitrile carbon (C≡N) is characteristically found far downfield, often above 115 ppm. The aromatic carbons show a range of signals, with the carbons directly attached to the methoxy and nitro groups being significantly affected. The carbon bearing the methoxy group is shifted downfield due to the oxygen's electronegativity, while the carbon attached to the nitro group is also shifted downfield. The methoxy carbon itself typically appears in the 55-60 ppm region.
| Group | Technique | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.5 - 8.3 | Multiplet |
| Methylene (-CH₂CN) | ¹H NMR | ~3.9 - 4.2 | Singlet |
| Methoxy (-OCH₃) | ¹H NMR | ~3.9 | Singlet |
| Nitrile Carbon (-C≡N) | ¹³C NMR | > 115 | - |
| Aromatic Carbons | ¹³C NMR | 110 - 155 | - |
| Methylene Carbon (-CH₂CN) | ¹³C NMR | ~20 - 25 | - |
| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~56 - 62 | - |
Infrared (IR) and Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are rapid and powerful methods used to monitor the progress of a synthesis and confirm the identity of the final product.
IR spectroscopy is particularly useful for identifying the key functional groups present in this compound. The most characteristic absorption would be the sharp, medium-intensity peak for the nitrile (C≡N) stretch, which typically appears in the 2240–2260 cm⁻¹ region. udel.edu The presence of the nitro group (NO₂) is confirmed by two strong absorption bands: an asymmetric stretch around 1520–1560 cm⁻¹ and a symmetric stretch around 1345–1385 cm⁻¹. libretexts.org The aromatic nature of the compound is indicated by C=C stretching vibrations in the 1400–1600 cm⁻¹ range and aromatic C-H stretches above 3000 cm⁻¹. libretexts.org Finally, the C-O-C stretch of the methoxy group would be visible in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). vscht.cz
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | Medium |
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |
Catalysis and Catalytic Transformations Involving 2 2 Methoxy 6 Nitrophenyl Acetonitrile
Catalytic Methods for the Synthesis of 2-(2-Methoxy-6-nitrophenyl)acetonitrile and its Analogues
The synthesis of nitrophenylacetonitrile derivatives often involves nitration of the corresponding phenylacetonitrile (B145931). A method for preparing p-nitrophenylacetonitrile, an isomer of the title compound, utilizes a directional nitration process. This method employs concentrated nitric acid and polyphosphoric acid as a para-directing nitrating agent to react with phenylacetonitrile. This approach is noted for directly using phenylacetonitrile as a raw material, which can improve the utilization rate of the starting material.
For the synthesis of more complex analogs, palladium-catalyzed cross-coupling reactions are instrumental. sciltp.com Reactions such as the Suzuki-Miyaura coupling are used to form carbon-carbon bonds between an aryl boronic acid and an aryl halide. sciltp.com This methodology is highly versatile for creating a variety of substituted biaryl compounds. The general mechanism involves a catalytic cycle where a palladium catalyst facilitates the coupling of the two organic fragments. sciltp.com
A specific, non-catalytic synthesis of a related compound, (3-methoxymethyl-2-nitro-phenyl)acetonitrile, has been documented. The process starts from (3-Hyrdoxymethyl-2-nitro-phenyl)acetonitrile, which is treated with phosphorus pentabromide to yield (3-bromomethyl-2-nitro-phenyl)acetonitrile. Subsequent refluxing in a methanol (B129727) solution affords (3-methoxymethyl-2-nitro-phenyl)acetonitrile. google.com While this specific example is not catalytic, similar transformations can often be achieved using catalytic methods, for instance, through catalytic etherification.
The following table summarizes reaction conditions for the synthesis of a p-nitrophenylacetonitrile analog:
| Reactant | Nitrating Agent | Temperature (°C) | Molar Yield (%) | Molar Conversion Rate (%) |
| Phenylacetonitrile | 68% HNO3, 30g Polyphosphoric Acid | 0-20 | 57.21 | 80.31 |
| Phenylacetonitrile | 68% HNO3, 35g Polyphosphoric Acid | 0-20 | 64.69 | Not specified |
| Phenylacetonitrile | 68% HNO3, 35g Polyphosphoric Acid | 0-15 | 61.98 | 85.14 |
| Phenylacetonitrile | 68% HNO3, 40g Polyphosphoric Acid | 0-20 | 65.82 | 91.02 |
Investigations into the Role of this compound or its Derivatives as Ligands in Metal-Catalyzed Reactions
While direct studies on this compound as a ligand are not extensively documented, the coordination chemistry of structurally similar molecules provides significant insights. For example, derivatives of 2-phenylacetonitrile (B1602554) containing additional coordinating groups have been synthesized and their complexes with various transition metals have been characterized.
A notable analog is 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile (B52724), which has been used to create complexes with a range of divalent transition metals including manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). researchgate.netiosrjournals.org In these complexes, the ligand acts as a bidentate N2-donor, coordinating with the metal ions. researchgate.netiosrjournals.org The resulting complexes have been characterized using various spectroscopic and analytical techniques, revealing octahedral geometries for the metal centers. researchgate.netiosrjournals.org
Another relevant example involves a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde. nih.gov This ligand, which features both methoxy (B1213986) and nitro functionalities on aromatic rings, forms complexes with copper(II) and zinc(II). nih.gov The formation of these complexes is confirmed by spectroscopic methods, which show shifts in the characteristic peaks of the imine group upon coordination to the metal center. nih.gov
The table below details the metal complexes formed with an analogous ligand, 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile. researchgate.netiosrjournals.org
| Metal Ion | Ligand | Coordination Geometry |
| Manganese(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
| Cobalt(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
| Nickel(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
| Copper(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
| Zinc(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
| Cadmium(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
| Mercury(II) | 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile | Octahedral |
Mechanistic Aspects of Catalyzed Reactions Featuring this compound
Specific mechanistic studies on catalyzed reactions directly featuring this compound are not widely available in the literature. However, the general principles of catalysis involving related structures can be inferred. In metal-catalyzed reactions where derivatives of this compound act as ligands, the mechanism is dictated by the coordination of the ligand to the metal center. The electronic properties of the methoxy and nitro groups on the phenyl ring would influence the electron density at the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complex.
For instance, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves several key steps: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center plays a crucial role in each of these steps, influencing the reaction rate and selectivity. The steric and electronic properties of the ligand, which would be modulated by the methoxy and nitro substituents in the case of this compound derivatives, are critical for the efficiency of the catalytic cycle.
The field of catalysis is inherently multidisciplinary, requiring an understanding of elementary reaction mechanisms, materials synthesis, and reaction kinetics. The development of new catalytic strategies often involves designing ligands with specific electronic and steric properties to control the outcome of the reaction. While the direct catalytic applications of this compound are still an emerging area of research, the foundational knowledge from related systems provides a strong basis for future investigations.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 2-(2-Methoxy-6-nitrophenyl)acetonitrile with high purity?
- Methodological Answer : Synthesis typically involves nitration and methoxylation steps starting from phenylacetonitrile derivatives. Key steps include:
- Step 1 : Nitration of a precursor (e.g., 2-methoxyphenylacetonitrile) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
- Challenges : Discontinuation of commercial supplies (e.g., CymitQuimica’s product) highlights the need for in-lab optimization of reaction yields and purity .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxy (–OCH₃), nitro (–NO₂), and nitrile (–CN) groups. Key signals: ~δ 3.9 ppm (methoxy), δ 8.0–8.5 ppm (aromatic protons adjacent to nitro) .
- X-ray Crystallography : For structural elucidation, as demonstrated for analogous nitrile derivatives (e.g., 2-[1-(2-Hydroxy-6-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide acetonitrile monosolventate) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₈N₂O₃, theoretical 208.06 g/mol).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Toxicity : Limited toxicological data necessitate strict PPE (gloves, goggles, lab coat) and fume hood use .
- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar nitriles .
- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitrile groups, followed by absorption with inert material .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing meta-director enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., Grignard reactions).
- Methoxy Group : Electron-donating para-director may stabilize intermediates via resonance. Comparative studies with analogs (e.g., 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile) suggest substituent positioning critically impacts reaction pathways .
- Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates .
Q. What role does this compound play in drug discovery pipelines?
- Methodological Answer :
- Scaffold Potential : The nitrile group serves as a bioisostere for carboxylic acids or carbonyls, enhancing metabolic stability. Structural analogs (e.g., 2-(3,3-Difluoropiperidin-4-yl)acetonitrile) show activity in neurotransmitter receptor binding, suggesting CNS drug potential .
- Screening Workflow :
In Silico Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock.
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitrile carbon) .
- MD Simulations : Simulate binding to biological targets (e.g., cytochrome P450) to predict metabolic pathways.
- Validation : Cross-reference with experimental data (e.g., X-ray structures of protein-ligand complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
